Chemical structure of 2-Chloro-4-(dimethylamino)benzoic acid
Chemical structure of 2-Chloro-4-(dimethylamino)benzoic acid
Content Type: Technical Monograph / Chemical Profile Subject: 2-Chloro-4-(dimethylamino)benzoic acid (Substituted Benzoate Scaffold) Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.[1][2]
Executive Summary: The "Push-Pull" Scaffold
2-Chloro-4-(dimethylamino)benzoic acid represents a highly specialized intermediate in organic synthesis.[1][2] Structurally, it combines a strong electron-donating group (EDG), the dimethylamine, with an electron-withdrawing group (EWG), the carboxyl moiety, modulated by an ortho-chloro substituent.[1]
This specific substitution pattern creates a unique electronic environment. Unlike its parent compound, 4-(dimethylamino)benzoic acid (a common UV absorber), the introduction of the chlorine atom at the 2-position introduces steric orthogonality and inductive withdrawal , altering the pKa of the carboxylic acid and the planarity of the molecule. This makes it a critical scaffold for:
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Medicinal Chemistry: As a bioisostere for anthranilic acid derivatives in kinase inhibitor design.
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Materials Science: In the synthesis of twisted intramolecular charge transfer (TICT) fluorophores.
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Anesthetics: As a tertiary amine derivative of the chloroprocaine family.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13]
The molecule is an amphoteric species, though the basicity of the nitrogen is significantly attenuated by resonance delocalization into the benzene ring.
| Property | Value / Description | Note |
| IUPAC Name | 2-Chloro-4-(dimethylamino)benzoic acid | |
| Molecular Formula | C₉H₁₀ClNO₂ | |
| Molecular Weight | 199.63 g/mol | |
| Predicted pKa (Acid) | ~3.8 - 4.0 | More acidic than benzoic acid (4.[1][2]2) due to o-Cl inductive effect. |
| Predicted pKa (Base) | ~2.5 - 3.0 | Conjugate acid of the aniline nitrogen. |
| LogP (Predicted) | 2.45 | Moderate lipophilicity suitable for drug scaffolds. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (C=O, OH, N) | |
| Appearance | Off-white to pale yellow crystalline solid | Oxidation of the amine can lead to darkening over time.[1] |
Structural Analysis (The Ortho-Effect)
The 2-chloro substituent exerts a "Twisted Carboxylate" effect.[1][2] Steric repulsion between the chlorine lone pairs and the carbonyl oxygen forces the carboxylic acid group out of the plane of the benzene ring. This de-conjugation increases the acidity of the proton relative to the non-chlorinated analog.
Synthetic Methodologies
Critical Note on Regioselectivity: A naive approach attempting direct chlorination of 4-(dimethylamino)benzoic acid will fail to yield the 2-chloro isomer efficiently.[1][2] The dimethylamino group is a powerful ortho/para director, while the carboxyl group is meta directing.
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Direct Chlorination: Directs primarily to position 3 (ortho to the amine).
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Recommended Route: Reductive alkylation of a pre-chlorinated precursor.
Protocol A: Reductive Methylation (Gold Standard)
This route ensures 100% regiochemical fidelity by starting with the chlorine atom already in position.
Precursor: 4-Amino-2-chlorobenzoic acid (CAS: 2499-02-7).[1][2]
Reagents:
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Formaldehyde (37% aq. solution) or Paraformaldehyde.
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Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Hydrogen/Pd-C.
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Solvent: Methanol or Acetonitrile/Acetic Acid buffer.
Step-by-Step Workflow:
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Dissolution: Dissolve 10 mmol of 4-amino-2-chlorobenzoic acid in 50 mL Methanol.
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Acidification: Adjust pH to ~4–5 using Glacial Acetic Acid. This promotes iminium ion formation.
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Addition: Add 5.0 equivalents of Formaldehyde solution. Stir for 30 minutes at room temperature to form the Schiff base/iminium species.
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Reduction: Cool to 0°C. Slowly add 3.0 equivalents of NaBH₃CN.
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Workup: Quench with water. Neutralize to isoelectric point to precipitate the product. Recrystallize from Ethanol/Water.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Precursor: 2,4-Dichlorobenzoic acid or Methyl 2,4-dichlorobenzoate.[1] Reagent: Dimethylamine (anhydrous or 40% aq).
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Constraint: This method requires high temperature or pressure. The 4-position chlorine is activated by the ortho-carboxyl group (or ester), but the 2-position is also susceptible to attack.[1][2] This route often yields a mixture of 2-amino and 4-amino isomers, requiring difficult chromatographic separation.[1][2] Protocol A is superior for purity.
Visualization: Synthetic Pathway & Logic[1][2][3]
The following diagram illustrates the logic flow for selecting the correct synthetic route to avoid regio-isomer impurities.
Figure 1: Decision tree highlighting the regiochemical necessity of the reductive methylation pathway over direct halogenation.
Applications in Drug Discovery[3][9][14]
The "Scaffold Hopping" Strategy
In kinase inhibitor development, the anthranilic acid moiety is a common pharmacophore. However, primary amines can be metabolic soft spots (acetylation/glucuronidation).
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Modification: Replacing the primary amine with a dimethylamine blocks N-acetylation.[1][2]
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Effect: The 2-chloro group locks the conformation relative to the binding pocket, potentially improving selectivity for hydrophobic pockets in enzymes like MEK or EGFR .
Fluorescent Probes
The 4-dimethylaminobenzoic acid core is a classic "Push-Pull" fluorophore.[1][2]
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Mechanism: Excitation causes charge transfer from the Nitrogen lone pair to the Carboxyl group.
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The 2-Chloro Impact: The steric bulk of the chlorine twists the carboxyl group, decoupling the conjugation slightly. This can lead to Stokes shift modulation , making this molecule useful for designing environment-sensitive fluorescent probes (e.g., for sensing local pH or viscosity in cells).
Analytical Characterization
To validate the synthesis of 2-Chloro-4-(dimethylamino)benzoic acid, the following spectral signatures must be confirmed.
1H NMR (DMSO-d6, 400 MHz) Prediction
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 12.5 - 13.0 | Broad Singlet | 1H | –COOH (Carboxylic Acid) |
| 7.75 | Doublet (J=8.8 Hz) | 1H | H-6 (Aromatic, ortho to COOH) |
| 6.75 | Doublet (J=2.5 Hz) | 1H | H-3 (Aromatic, ortho to Cl) |
| 6.60 | Doublet of Doublets | 1H | H-5 (Aromatic, meta to COOH) |
| 3.00 | Singlet | 6H | –N(CH₃)₂ (Dimethylamino) |
Diagnostic Peak: The singlet at ~3.00 ppm confirms the dimethylation. The coupling pattern (d, d, dd) confirms the 1,2,4-substitution pattern.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact derivative may be sparse, it should be handled according to the protocols for Chloroprocaine intermediates and Benzoic acid derivatives .
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves.
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Storage: Store in a cool, dry place away from strong oxidizing agents. The amine is susceptible to oxidation; storage under nitrogen is recommended for long-term purity.[1][2]
References
-
PubChem. (n.d.). Compound Summary: 4-(Dimethylamino)benzoic acid.[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
- Context: Source for base scaffold properties and pKa comparisons.
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NIST Chemistry WebBook. (2023). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester.[1][2][8] National Institute of Standards and Technology. Retrieved from [Link]
- Context: Validates the 4-amino-2-chloro substitution pattern found in the pharmaceutical Chloroprocaine, serving as the starting m
- Context: Reference for the precursor availability and handling of ortho-chloro benzoic acids.
- Gribble, G. W., & Nutaitis, C. F. (1985). Sodium Cyanoborohydride in Carboxylic Acid Media. Organic Preparations and Procedures International.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
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- 3. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]
- 4. CAS 18364-71-1: 4-[(DIMETHYLAMINO)METHYL]BENZOIC ACID [cymitquimica.com]
- 5. pure-synth.com [pure-synth.com]
- 6. 4-(Dimethylamino)benzoic acid (619-84-1) at Nordmann - nordmann.global [nordmann.global]
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- 8. Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester [webbook.nist.gov]
